PHA-543613 is a highly selective, brain-penetrant orthosteric agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Structurally characterized as a furopyridine derivative, it provides a crucial baseline of high primary target affinity (Ki = 8.8 nM) combined with exceptional pharmacokinetic properties, including an oral bioavailability exceeding 60% in rodent models [1]. Unlike broad-spectrum nicotinic modulators, PHA-543613 exhibits negligible activity at muscle- and ganglion-like nAChRs, making it a precision tool for isolating α7-mediated pathways in neuroprotection, cognitive enhancement, and anti-inflammatory research[2]. For procurement teams and principal investigators, its rapid brain penetrance and formulation versatility—ranging from oral gavage to topical eye drops—establish it as a highly adaptable and reliable compound for both in vitro and in vivo preclinical workflows.
Substituting PHA-543613 with generic nicotinic agonists (e.g., nicotine or epibatidine) or the common benchmark PNU-282987 often compromises experimental integrity and workflow efficiency. Non-selective agents like nicotine activate multiple receptor subtypes (including α4β2 and α9), confounding the isolation of α7-specific neuroprotective or antitussive mechanisms[1]. Furthermore, while PNU-282987 is a widely used α7 agonist, it exhibits lower primary target affinity (Ki = 27 nM) and has demonstrated inferior in vivo efficacy compared to PHA-543613 in head-to-head models of acute brain edema and retinal ganglion cell survival[2]. Additionally, many alternative α7 agonists suffer from poor oral bioavailability (often <15%), forcing researchers to rely on stressful, invasive administration routes (IV or ICV) that can skew behavioral data[3]. Procuring the exact PHA-543613 compound ensures superior dose-response reliability, formulation flexibility, and target specificity.
In radioligand binding assays, PHA-543613 demonstrates a significantly higher affinity for the α7 nAChR compared to the standard benchmark PNU-282987. Specifically, PHA-543613 achieves a Ki of 8.8 nM, whereas PNU-282987 exhibits a Ki of 27 nM[1]. This ~3-fold increase in primary target affinity allows researchers to utilize lower concentrations in in vitro assays, thereby minimizing the risk of off-target interactions at 5-HT3 or other nAChR subtypes.
| Evidence Dimension | α7 nAChR Binding Affinity (Ki) |
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | PNU-282987 (27 nM) |
| Quantified Difference | ~3-fold higher binding affinity |
| Conditions | Radioligand binding assay |
Enables researchers to use lower compound concentrations in cellular assays, reducing off-target effects and conserving procured material.
When evaluated for neuroprotective efficacy in a rat model of glaucoma, topically applied PHA-543613 outperformed multiple α7 agonists. At concentrations of 100 µM and 1000 µM administered via eye drops, PHA-543613 provided significantly greater survival of retinal ganglion cells (RGCs) compared to identical concentrations of PNU-282987, nicotine, and SEN 12333 [1]. At 1 mM, PHA-543613 virtually eliminated the RGC loss associated with the induced glaucoma-like conditions.
| Evidence Dimension | Retinal Ganglion Cell (RGC) Survival |
| Target Compound Data | Maximal neuroprotection at 100–1000 µM (topical) |
| Comparator Or Baseline | PNU-282987, Nicotine, SEN 12333 (lower RGC survival at identical doses) |
| Quantified Difference | Significantly greater RGC preservation than all tested comparators |
| Conditions | Rat glaucoma model (topical eye drop administration) |
Validates PHA-543613 as the preferred active pharmaceutical ingredient (API) for developing and testing topical ophthalmic neuroprotective formulations.
In a mouse model of intracerebral hemorrhage (ICH), PHA-543613 demonstrated superior in vivo neuroprotection compared to PNU-282987. At an identical systemic dose of 12 mg/kg, PHA-543613 ameliorated brain injury and reduced brain water content (edema) to a significantly greater extent than PNU-282987 at both 24 and 72 hours post-induction[1]. This enhanced efficacy correlates with its rapid brain penetrance and robust activation of the PI3K-Akt signaling pathway.
| Evidence Dimension | Reduction of Brain Edema (Water Content) |
| Target Compound Data | Superior reduction at 12 mg/kg |
| Comparator Or Baseline | PNU-282987 (inferior reduction at 12 mg/kg) |
| Quantified Difference | Greater amelioration of brain injury at identical dosing |
| Conditions | Mouse model of intracerebral hemorrhage (24 and 72 hours) |
Provides a stronger, more reliable positive control for acute neurovascular injury models, improving statistical power in comparative efficacy studies.
A major limitation of many experimental α7 nAChR agonists (such as SEN15924, which has only 12% bioavailability) is poor gastrointestinal absorption. In contrast, PHA-543613 exhibits high oral bioavailability (>60%) and rapid brain penetration in rodent models [1]. This allows the compound to achieve therapeutically relevant CNS concentrations via oral gavage (PO), effectively reversing cognitive and sensory gating deficits at doses as low as 10 mg/kg PO [2].
| Evidence Dimension | Oral Bioavailability (F) |
| Target Compound Data | >60% in rats |
| Comparator Or Baseline | Alternative α7 agonists (e.g., SEN15924 at 12%) |
| Quantified Difference | >5-fold higher oral bioavailability |
| Conditions | Pharmacokinetic profiling in rats (PO vs IV) |
Simplifies chronic in vivo experimental workflows by allowing reliable oral dosing, eliminating the need for continuous infusion or repeated invasive injections.
Due to its superior efficacy in preserving retinal ganglion cells (RGCs) when administered as an eye drop (100–1000 µM), PHA-543613 is the optimal choice for formulating topical treatments in glaucoma and optic neuropathy models. It provides a stronger neuroprotective response than PNU-282987 without requiring systemic administration[1].
With an oral bioavailability exceeding 60% and rapid brain penetrance, PHA-543613 is highly suited for long-term behavioral studies (e.g., Alzheimer's or schizophrenia models). It allows researchers to use oral gavage (PO) instead of stressful IP or IV injections, ensuring that behavioral data in novel object recognition or sensory gating assays is not confounded by administration stress[2].
Because 12 mg/kg of PHA-543613 reduces brain edema more effectively than the same dose of PNU-282987, it serves as a highly reliable positive control in intracerebral hemorrhage (ICH) and ischemic stroke models. Procurement of this compound ensures a robust, reproducible baseline for evaluating new neuroprotective agents [3].
Because PHA-543613 possesses a ~3-fold higher binding affinity for the α7 nAChR (Ki = 8.8 nM) compared to the standard PNU-282987, it is the superior reference ligand for in vitro competitive binding assays and HTS campaigns. It allows assay developers to use lower ligand concentrations, thereby minimizing off-target noise at 5-HT3 or other nAChR subtypes [4].
Irritant